Lrrk2-IN-10 was developed as part of ongoing research into LRRK2 inhibitors aimed at treating idiopathic Parkinson's disease. It belongs to a class of compounds that target protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The classification of Lrrk2-IN-10 is primarily based on its mechanism of action as a kinase inhibitor.
The synthesis of Lrrk2-IN-10 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through a multi-step synthetic route, often starting from commercially available precursors. For instance, one common method includes the activation of aromatic carboxylic acids followed by coupling reactions to form amide bonds.
The synthesis typically employs:
Lrrk2-IN-10 features a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against LRRK2. The precise molecular formula and structural representation can be derived from spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key structural elements include:
Lrrk2-IN-10 undergoes various chemical reactions during its synthesis, including:
The mechanism of action of Lrrk2-IN-10 involves the inhibition of LRRK2 kinase activity. By binding to the ATP-binding site or allosteric sites on the kinase, Lrrk2-IN-10 effectively reduces phosphorylation of downstream substrates such as Rab proteins. This inhibition can alter cellular signaling pathways associated with neurodegeneration.
Data supporting its mechanism includes:
Lrrk2-IN-10 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's suitability for therapeutic applications.
Lrrk2-IN-10 is primarily researched for its potential applications in treating neurodegenerative diseases, particularly Parkinson's disease. Its role as a selective inhibitor makes it an important tool in:
The ongoing research into Lrrk2-IN-10 highlights its importance not only as a therapeutic candidate but also as a valuable research tool in elucidating the role of LRRK2 in neurodegeneration.
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: